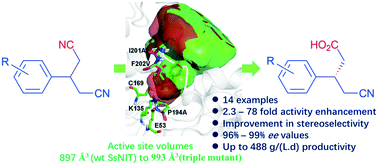Improving the catalytic efficiency and stereoselectivity of a nitrilase from Synechocystis sp. PCC6803 by semi-rational engineering en route to chiral γ-amino acids†
Catalysis Science & Technology Pub Date: 2019-02-21 DOI: 10.1039/C8CY02455C
Abstract
Nitrilase-catalysed desymmetrization of 3-substituted glutaronitriles to optically active 3-substituted 4-cyanobutanoic acid offers an attractive approach to access chiral β-substituted γ-amino acids, an important moiety in pharmaceuticals. In this study, we employed enzyme-substrate docking and alanine scanning to determine the key amino acid residues which have a positive effect on the activity and stereoselectivity of a nitrilase from Synechocystis sp. PCC6803 (SsNIT). Then, site-saturation mutagenesis and combinatorial mutagenesis of the positive amino acid residues (H141, P194, M197, I201 and F202) were performed, and a double mutant (P194A/F202V) and a triple mutant (P194A/I201A/F202V) with high activity and stereoselectivity were identified for desymmetrization of 3-substituted glutaronitriles to afford (S)-3-substituted-4-cyanobutanoic acids with a high space–time productivity of up to 488 g L−1 d−1. Molecular calculation suggests that the enzymatic activity improvement may be due to the enlargement of the substrate binding cavity. It is interesting that the stereoselectivity is enhanced simultaneously.


Recommended Literature
- [1] Functional molecular wires
- [2] Total synthesis of Lentinus giganteus glycans with antitumor activities via stereoselective α-glycosylation and orthogonal one-pot glycosylation strategies†
- [3] Front cover
- [4] Nickelocene-mediating sensor for hydrogen peroxide based on bioelectrocatalytic reduction of hydrogen peroxide
- [5] Incorporation of 1,4-cyclohexanedicarboxylic acid into poly(butylene terephthalate)-b-poly(tetramethylene glycol) to alter thermal properties without compromising tensile and elastic properties†
- [6] The construction of a heterostructured RGO/g-C3N4/LaCO3OH composite with enhanced visible light photocatalytic activity for MO degradation†
- [7] FRET and ligand related NON-FRET processes in single quantum dot-perylene bisimide assemblies†
- [8] Aqueous solutions with information on solids: room-temperature phosphorescence of polysaccharide–benzophenone complexes†
- [9] Nanostructured conducting polymers and their composites: synthesis methodologies, morphologies and applications
- [10] Front cover










